2-Cyclopropoxypyridin-4-ol
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Overview
Description
2-Cyclopropoxypyridin-4-ol is a chemical compound with the molecular formula C8H9NO2 It is a derivative of pyridin-4-ol, where a cyclopropoxy group is attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxypyridin-4-ol typically involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. The reaction conditions often require the use of a palladium catalyst and can be carried out under microwave irradiation to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxypyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or other nucleophiles in the presence of a base are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-Cyclopropoxypyridin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand for biological assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropoxypyridin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
Comparison: 2-Cyclopropoxypyridin-4-ol is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to its analogs. For instance, pyridin-2-ol and pyridin-3-ol have different reactivity patterns due to the position of the hydroxyl group on the pyridine ring .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-cyclopropyloxy-1H-pyridin-4-one |
InChI |
InChI=1S/C8H9NO2/c10-6-3-4-9-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H,9,10) |
InChI Key |
WFUMFXOYOKJDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=O)C=CN2 |
Origin of Product |
United States |
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